molecular formula C20H15F6N2OP B1613741 Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide CAS No. 299176-31-1

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide

Cat. No.: B1613741
CAS No.: 299176-31-1
M. Wt: 444.3 g/mol
InChI Key: NGEFYZJAXKOCIQ-UHFFFAOYSA-N
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Description

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide: is a chemical compound with the molecular formula C20H15F6N2OP . It is known for its unique structural properties, which include the presence of both amino and trifluoromethyl groups attached to a phenylphosphine oxide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide typically involves a multi-step process. One common method includes the Williamson reaction followed by hydrogenation . The Williamson reaction is used to form the ether linkage, and hydrogenation is employed to reduce any intermediate compounds to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of stoichiometric quantities of the starting materials, such as 3-aminophenol and 3,5-di(trifluoromethyl)phenylphosphine oxide, in a controlled environment. The reaction is often carried out in a solvent like N,N-dimethylacetamide under a nitrogen atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with modified amino groups .

Scientific Research Applications

Chemistry: In chemistry, Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is used as a building block for the synthesis of polyimides . These polyimides are known for their excellent thermal stability, mechanical properties, and resistance to chemical degradation .

Biology and Medicine: While its direct applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems and biocompatible materials .

Industry: In the industrial sector, this compound is valuable for the production of high-performance polymers used in aerospace, electronics, and other advanced technologies. Its incorporation into polyimides enhances the material’s properties, making it suitable for demanding applications .

Mechanism of Action

The mechanism by which Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide exerts its effects is primarily related to its ability to form strong covalent bonds with other molecules. The presence of amino groups allows for hydrogen bonding and electrostatic interactions , while the trifluoromethyl groups contribute to the compound’s hydrophobicity and chemical stability .

Comparison with Similar Compounds

Uniqueness: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is unique due to the combination of amino and trifluoromethyl groups attached to the phenylphosphine oxide core. This unique structure imparts distinct properties such as enhanced thermal stability , chemical resistance , and mechanical strength , making it superior for specific applications compared to its analogs .

Properties

IUPAC Name

3-[(3-aminophenyl)-[3,5-bis(trifluoromethyl)phenyl]phosphoryl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEFYZJAXKOCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630871
Record name 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299176-31-1
Record name 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
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